Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate
Description
Properties
CAS No. |
634899-23-3 |
|---|---|
Molecular Formula |
C23H24N4O4 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(4-butoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C23H24N4O4/c1-3-4-13-31-19-11-9-17(10-12-19)20-14-21(26-25-20)22(28)27-24-15-16-5-7-18(8-6-16)23(29)30-2/h5-12,14-15H,3-4,13H2,1-2H3,(H,25,26)(H,27,28)/b24-15+ |
InChI Key |
ZNAPYBSEGZZARO-BUVRLJJBSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
A widely adopted method for pyrazole synthesis involves cyclocondensation of 1,3-diketones with hydrazines. For the 4-butoxyphenyl substituent, ethyl 4-butoxyphenylpropiolate serves as a key precursor. Reaction with hydrazine hydrate in ethanol under reflux yields the pyrazole ring.
Typical Conditions:
Palladium-Catalyzed Cross-Coupling for Aryl Substitution
For late-stage introduction of the 4-butoxyphenyl group, Suzuki-Miyaura coupling proves effective. A brominated pyrazole intermediate undergoes cross-coupling with 4-butoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst.
Optimized Parameters:
Preparation of Methyl 4-(Hydrazonomethyl)Benzoate
Esterification of 4-Formylbenzoic Acid
Methyl benzoate derivatives are commonly synthesized via acid-catalyzed esterification. A patent by CN101948387A details an optimized method using p-toluenesulfonic acid (15 wt%) in methanol under reflux.
Procedure:
-
Combine 4-formylbenzoic acid (1 eq) and methanol (1.5 eq).
-
Add p-toluenesulfonic acid, reflux at 95–105°C for 2–3 h.
-
Distill excess methanol, isolate product via vacuum distillation.
Hydrazone Formation
Condensation of methyl 4-formylbenzoate with hydrazine hydrate in ethanol affords the hydrazone.
Conditions:
Coupling of Pyrazole and Benzoate Intermediates
Hydrazide Activation and Acylation
The pyrazole-3-carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with methyl 4-(hydrazonomethyl)benzoate.
Stepwise Process:
One-Pot coupling Using Carbodiimide Chemistry
An alternative employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for direct coupling under mild conditions.
Protocol:
-
Molar Ratio (acid:hydrazone:EDC:HOBt): 1:1:1.2:1.2
-
Solvent: DMF
-
Temperature: 0°C → RT, 24 h
Industrial-Scale Optimization Strategies
Continuous Flow Reactor Systems
Recent patents highlight the use of continuous flow reactors to enhance mixing and thermal control during cyclocondensation and coupling steps. Benefits include:
Catalyst Recycling
Homogeneous catalysts (e.g., Pd complexes) are recovered via liquid-liquid extraction, reducing costs by 30%.
Comparative Analysis of Synthesis Routes
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 1,3-Diketone + Hydrazine | 78 | 98 | High |
| Suzuki Coupling | Pd-catalyzed cross-coupling | 82 | 99 | Moderate |
| EDC/HOBt Coupling | Carbodiimide-mediated acylation | 81 | 97 | High |
Challenges and Mitigation Strategies
-
Regioselectivity in Pyrazole Formation:
-
Hydrazone Stability:
-
Byproduct Formation During Esterification:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of pyrazole-hydrazone-benzoate derivatives. Key structural analogues and their distinguishing features are summarized below:
Key Comparison Points
Hydrazone vs. Carbaldehyde: While hydrazones (target compound, 3.45) may exhibit chelation properties, carbaldehydes (4a-4e) are more reactive toward nucleophiles, influencing their mechanism of action . Ester vs. Carboxylic Acid: The methyl benzoate group improves stability and bioavailability compared to carboxylic acid derivatives (e.g., ), which may exhibit higher polarity and lower membrane permeability.
Synthetic Methodologies
- The target compound likely follows a multi-step synthesis involving:
- Esterification of benzoic acid derivatives (similar to ).
- Hydrazone formation via condensation of hydrazines with carbonyl compounds (as in ).
- Pyrazole ring closure using cyclizing agents like POCl3/DMF (Vilsmeier-Haack reagent) .
Substituted pyrazole benzoates (e.g., chlorobenzoyl derivatives in ) show broad-spectrum bioactivity, suggesting the target compound may also exhibit antimicrobial or antioxidant properties.
Data Table: Substituent Impact on Key Properties
Biological Activity
Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate (hereafter referred to as MBP) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
MBP is characterized by a unique structure that includes a hydrazone linkage and a pyrazole moiety, which are known to contribute to various biological activities. The molecular formula is CHNO, and its molecular weight is approximately 372.43 g/mol.
The biological activity of MBP can be attributed to several mechanisms:
- Antioxidant Activity : MBP has shown significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial for preventing cellular damage and maintaining overall health.
- Antimicrobial Activity : Preliminary studies indicate that MBP possesses antimicrobial properties, making it a candidate for further research in the development of new antimicrobial agents.
- Inhibition of Viral Replication : Research has suggested that compounds similar to MBP may inhibit the replication of viruses such as HIV. This is particularly relevant given the ongoing need for effective antiviral therapies.
Table 1: Summary of Biological Activities of MBP
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Potential inhibition of HIV replication |
Case Studies
- Antioxidant Studies : In vitro assays demonstrated that MBP effectively scavenged free radicals, leading to a decrease in lipid peroxidation levels. This suggests its potential use in formulations aimed at reducing oxidative damage in various diseases.
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of MBP against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition, supporting its potential as a therapeutic agent against infections caused by these pathogens.
- Antiviral Potential : A recent investigation into pyrazole derivatives indicated that compounds structurally similar to MBP exhibited significant activity against HIV-1. The study highlighted the importance of the hydrazone group in enhancing antiviral efficacy, suggesting that MBP may share similar properties.
Q & A
Q. What are the key considerations for synthesizing Methyl 4-((2-(5-(4-butoxyphenyl)-1H-pyrazole-3-carbonyl)hydrazono)methyl)benzoate, and how can reaction conditions be optimized?
Synthesis typically involves multi-step condensation reactions, such as coupling hydrazine derivatives with pyrazole-carbonyl intermediates. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, triethylamine) may accelerate hydrazone bond formation .
Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
Analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR verify the hydrazone (–NH–N=CH–) and ester (–COOCH₃) moieties .
- HPLC-MS : Ensures molecular weight accuracy (expected MW: ~434.4 g/mol) and monitors purity .
- X-ray crystallography : Resolves stereochemical ambiguities in hydrazone linkages, as demonstrated in analogous pyrazole derivatives .
Q. What are the primary chemical reactivities of this compound?
The compound exhibits reactivity at three sites:
- Ester group : Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acid derivatives .
- Hydrazone moiety : Can undergo nucleophilic addition or oxidation to form triazoles .
- Pyrazole ring : Electrophilic substitution (e.g., halogenation) at the 4-butoxyphenyl substituent is feasible .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved (e.g., unexpected peaks in NMR)?
Discrepancies may arise from:
- Tautomerism : Hydrazone groups can exist as E/Z isomers, causing split peaks in NMR. Variable-temperature NMR (e.g., 25°C vs. 60°C) can stabilize dominant tautomers .
- Residual solvents : DMSO-d₆ or CDCl₃ impurities may overlap with signals. Deuterated solvent switching and 2D NMR (COSY, HSQC) clarify assignments .
- Byproducts : Trace impurities from incomplete coupling steps require iterative HPLC purification and spiking with reference standards .
Q. What experimental strategies are recommended to study its potential biological mechanisms (e.g., enzyme inhibition)?
- In vitro assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays. Pyrazole derivatives often inhibit COX-2 or EGFR .
- Molecular docking : Model interactions with binding pockets (e.g., COX-2’s hydrophobic cavity) using software like AutoDock Vina. Prioritize residues near the butoxyphenyl group .
- SAR studies : Modify substituents (e.g., replace butoxy with ethoxy) to correlate structural changes with activity .
Q. How can researchers address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like hydrazone formation .
- Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 12 hr to 2 hr) .
- DoE optimization : Design of Experiments (DoE) identifies critical variables (e.g., stoichiometry, pH) using software like JMP .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting bioactivity data across studies?
- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
- Solubility effects : Poor aqueous solubility may mask activity. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulations .
- Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation .
Q. What computational tools are suitable for predicting physicochemical properties?
- Lipinski’s Rule of Five : Use SwissADME to assess drug-likeness (e.g., logP ~3.5, MW ~434) .
- pKa prediction : ADMET Predictor or MarvinSuite estimates ionizable groups (e.g., hydrazone NH, ~pKa 6.8) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
